molecular formula C15H10FNO B126299 3-(4'-Fluorobenzoyl)indole CAS No. 152807-26-6

3-(4'-Fluorobenzoyl)indole

Cat. No.: B126299
CAS No.: 152807-26-6
M. Wt: 239.24 g/mol
InChI Key: VWIPMQNJODLVFA-UHFFFAOYSA-N
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Description

3-(4’-Fluorobenzoyl)indole is an organic compound with the chemical formula C15H10FNO. It is a derivative of indole, a versatile aromatic heterocyclic compound. The presence of a fluorobenzoyl group at the third position of the indole ring imparts unique chemical and physical properties to this compound, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

3-(4’-Fluorobenzoyl)indole, like many indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4’-Fluorobenzoyl)indole may also interact with multiple targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 3-(4’-Fluorobenzoyl)indole would depend on its specific targets.

Biochemical Pathways

Indole is a key intermediate in several biochemical pathways, including the production of tryptophan and the plant hormone indole-3-acetic acid . It’s possible that 3-(4’-Fluorobenzoyl)indole could affect these or other pathways involving indole.

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that 3-(4’-Fluorobenzoyl)indole could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4’-Fluorobenzoyl)indole involves the reaction of 4’-fluorobenzoyl fluoride with indole under alkaline conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, leading to the formation of the target compound .

Industrial Production Methods: While specific industrial production methods for 3-(4’-Fluorobenzoyl)indole are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4’-Fluorobenzoyl)indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, due to its electron-rich nature.

    Nucleophilic Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

    Electrophilic Substitution: Products include nitro, bromo, and sulfonyl derivatives of 3-(4’-Fluorobenzoyl)indole.

    Nucleophilic Substitution: Products include various substituted indoles where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Comparison with Similar Compounds

    Indole: The parent compound, which lacks the fluorobenzoyl group.

    3-Benzoylindole: Similar structure but without the fluorine atom.

    3-(4’-Chlorobenzoyl)indole: Similar structure with a chlorine atom instead of fluorine.

Comparison:

    Uniqueness: The presence of the fluorobenzoyl group in 3-(4’-Fluorobenzoyl)indole imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, compared to its non-fluorinated counterparts.

    Reactivity: The fluorine atom can influence the compound’s reactivity, making it more suitable for specific chemical transformations and biological interactions.

Properties

IUPAC Name

(4-fluorophenyl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIPMQNJODLVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441459
Record name 3-(4'-Fluorobenzoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152807-26-6
Record name 3-(4'-Fluorobenzoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152807-26-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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